1H-Indole-3-carboximidamide
Overview
Description
1H-Indole-3-carboximidamide is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
Indole derivatives can be prepared by various methods. For instance, two novel indole–hydrazone analogues were prepared by condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . Another study reported the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-carboximidamide hydrochloride has been reported with a molecular weight of 195.65 . The InChI code is 1S/C9H9N3.ClH/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H .
Chemical Reactions Analysis
Indole derivatives have been used in various chemical reactions. For instance, indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. Multicomponent reactions (MCRs) offer access to complex molecules .
Scientific Research Applications
-
Biosynthetic Pathway in Plants
- Field : Plant Physiology
- Application : Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants . Derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
- Method : Based on feeding experiments combined with nontargeted metabolite profiling, their composition in nontreated and silver nitrate (AgNO3)-treated leaf tissue was comprehensively analyzed .
- Results : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid .
-
Pharmacological Activities
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Multicomponent Reactions
- Field : Organic Chemistry
- Application : “1H-Indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .
- Method : Multicomponent reactions (MCRs) offer a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
-
Synthesis of Selected Alkaloids
- Field : Pharmaceutical Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Anti-inflammatory activities of chalcones of indole were elaborated by Rani et al. against carrageenan-induced edema in albino rats .
- Method : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol (27) .
- Results : This compound showed significant anti-inflammatory activity .
- Role in Multicomponent Reactions
- Field : Organic Chemistry
- Application : “1H-Indole-3-carbaldehyde” and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .
- Method : Multicomponent reactions (MCRs) offer a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
- Results : This method decreases the deployment of solvents and energy essential for the purification of intermediates . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1H-indole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJURUVSVHQHERL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421200 | |
Record name | 1H-Indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-carboximidamide | |
CAS RN |
764600-87-5 | |
Record name | 1H-Indole-3-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90421200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.